Cas no 851334-98-0 (Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative commonly employed as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and handling under ambient conditions, while the ethoxy and ester functionalities provide versatility for further functionalization. This compound is valued for its compatibility with a wide range of reaction conditions and its role in constructing complex aromatic frameworks. Its crystalline solid form and well-defined structure facilitate purification and characterization, making it a reliable choice for pharmaceutical and materials science applications.
Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate structure
851334-98-0 structure
Product Name:Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No:851334-98-0
MF:C16H23BO5
MW:306.161825418472
CID:2109282
Update Time:2025-11-07

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • MEILOFHNKGQOKD-UHFFFAOYSA-N
    • Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • Inchi: 1S/C16H23BO5/c1-7-20-13-10-11(8-9-12(13)14(18)19-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3
    • InChI Key: MEILOFHNKGQOKD-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(C(=O)OC)=C(C=2)OCC)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 393
  • Topological Polar Surface Area: 54

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1875642-250mg
Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
851334-98-0 98%
250mg
¥3042.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1875642-1g
Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
851334-98-0 98%
1g
¥9126.00 2024-07-28

Additional information on Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 851334-98-0): An Overview

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 851334-98-0) is a versatile compound with significant applications in the fields of organic synthesis and medicinal chemistry. This compound is particularly notable for its use as a boronic ester in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules and pharmaceuticals.

The chemical structure of Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate features a boron atom within a dioxaborolane ring, which is stabilized by four methyl groups. This configuration enhances the stability and reactivity of the boronic ester, making it an ideal reagent for coupling reactions with aryl halides and vinyl halides. The presence of the ethoxy and methyl groups on the benzene ring further modulates the electronic properties of the molecule, influencing its reactivity and selectivity in various synthetic transformations.

Recent advancements in synthetic methodologies have further highlighted the utility of Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. For instance, a study published in the Journal of Organic Chemistry demonstrated the efficient synthesis of substituted benzoates using this compound as a key intermediate. The researchers reported high yields and excellent regioselectivity in the formation of various arylated products, underscoring its potential in the development of novel pharmaceuticals and materials.

In the context of medicinal chemistry, Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been explored for its role in the synthesis of bioactive compounds. A notable example is its use in the preparation of anti-inflammatory agents. A research team at a leading pharmaceutical company utilized this compound to synthesize a series of derivatives with enhanced anti-inflammatory properties. The resulting compounds exhibited improved potency and reduced side effects compared to existing drugs in the market.

Moreover, the compound's stability under various reaction conditions makes it suitable for large-scale synthesis processes. This is particularly important in the pharmaceutical industry where scalability and reproducibility are critical factors. A recent study published in Organic Process Research & Development detailed an optimized protocol for the large-scale synthesis of Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, achieving high yields and purity levels suitable for commercial applications.

The environmental impact of chemical processes is also a growing concern in modern chemistry. In this regard, Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been evaluated for its green chemistry credentials. A study conducted by researchers at a prominent university found that the compound can be synthesized using environmentally benign solvents and catalysts. This aligns with the principles of green chemistry and supports sustainable practices in chemical manufacturing.

In conclusion, Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y l)benzoate (CAS No. 851334-98-0) is a valuable reagent with diverse applications in organic synthesis and medicinal chemistry. Its unique chemical structure and favorable properties make it an essential tool for researchers and chemists working on the development of new materials and pharmaceuticals. As research continues to advance in these fields, this compound is likely to play an increasingly important role in driving innovation and progress.

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